5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or methanol, with the use of a catalyst such as acetic acid to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The triazole ring and the nitrophenyl group are key structural features that contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-cyclohexyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and binding affinity towards specific molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,23)/b16-10+ |
InChI Key |
LYBNVDYAZKAESB-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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